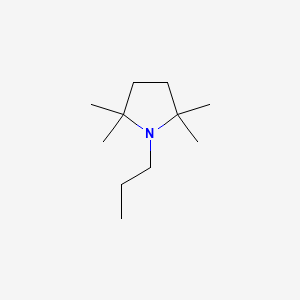

Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-

CAS No.: 63886-59-9

Cat. No.: VC18677390

Molecular Formula: C11H23N

Molecular Weight: 169.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63886-59-9 |

|---|---|

| Molecular Formula | C11H23N |

| Molecular Weight | 169.31 g/mol |

| IUPAC Name | 2,2,5,5-tetramethyl-1-propylpyrrolidine |

| Standard InChI | InChI=1S/C11H23N/c1-6-9-12-10(2,3)7-8-11(12,4)5/h6-9H2,1-5H3 |

| Standard InChI Key | DADUNNXNMMAELK-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C(CCC1(C)C)(C)C |

Introduction

Structural Characteristics

Molecular Architecture

The pyrrolidine core of this compound consists of a five-membered saturated ring with one nitrogen atom and four carbon atoms. The substitution pattern includes:

-

Two methyl groups at both the 2- and 5-positions of the ring, creating significant steric hindrance.

-

A propyl chain (-CH₂CH₂CH₃) attached to the nitrogen atom at the 1-position.

The SMILES notation (CCCN1C(CCC1(C)C)(C)C) and InChIKey (DADUNNXNMMAELK-UHFFFAOYSA-N) uniquely encode its connectivity and stereochemical features. The methyl groups at C2 and C5 enforce a rigid conformation, potentially influencing its reactivity and intermolecular interactions.

Predicted Collision Cross-Section (CCS)

Mass spectrometry data for common adducts reveal the following CCS values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.19032 | 140.6 |

| [M+Na]⁺ | 192.17226 | 151.1 |

| [M+NH₄]⁺ | 187.21686 | 152.1 |

| [M-H]⁻ | 168.17576 | 141.9 |

These values suggest a compact molecular geometry in the gas phase, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .

Physicochemical Properties

Basic Properties

-

Solubility: Predicted to be soluble in nonpolar solvents (e.g., hexane, chloroform) due to its hydrocarbon-rich structure. Limited water solubility is expected, consistent with the logP value inferred from its substituents.

Acidity/Basicity

The pKa of the pyrrolidine nitrogen is estimated to be ~10–11, similar to unsubstituted pyrrolidine (pKa = 11.3) . The electron-donating methyl groups may slightly increase basicity, while the propyl chain has minimal electronic influence.

Chemical Reactivity

Nucleophilic Reactivity

The secondary amine can participate in:

-

Alkylation/acylation: Formation of quaternary ammonium salts or amides with alkyl halides or acid chlorides.

-

Oxidation: Conversion to pyrrolidine N-oxide under mild oxidizing conditions.

Steric Effects

The 2,2,5,5-tetramethyl substitution imposes severe steric constraints, likely slowing reactions at the nitrogen and adjacent carbons. For example, electrophilic aromatic substitution or C-H activation would be disfavored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume